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molecular formula C11H11F3O3 B1358636 4-(4,4,4-Trifluorobutoxy)benzoic acid CAS No. 921623-31-6

4-(4,4,4-Trifluorobutoxy)benzoic acid

Cat. No. B1358636
M. Wt: 248.2 g/mol
InChI Key: VXEGPQCVTKBJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895313B2

Procedure details

To a stirred solution of ethyl 4-(4,4,4-trifluorobutoxy)benzoate (0.60 g, 2.17 mmol) in THF/water (3:1 v/v, 15 ml) at room temperature was added LiOH (0.11 g, 4.34 mmol) in one portion. The reaction mixture was stirred at room temperature for 18 h, then EtOH (15 ml) was added to give a clear solution and stirring was continued for 48 h. The solvents were removed under reduced pressure and to the residue was added water (30 ml). This was extracted with DCM (30 ml) and the aqueous phase was then acidified with 1 M HCl and extracted with EtOAc (3×30 ml). The combined organic extracts were washed with brine (30 ml) and dried (Na2SO4). The solvent was removed under reduced pressure to give the title compound (0.51 g, 95%) as a colourless solid which was used without further purification.
Name
ethyl 4-(4,4,4-trifluorobutoxy)benzoate
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:17]=[CH:16][C:10]([C:11]([O:13]CC)=[O:12])=[CH:9][CH:8]=1.[Li+].[OH-].CCO>C1COCC1.O>[F:1][C:2]([F:18])([F:19])[CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:17]=[CH:16][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1 |f:1.2,4.5|

Inputs

Step One
Name
ethyl 4-(4,4,4-trifluorobutoxy)benzoate
Quantity
0.6 g
Type
reactant
Smiles
FC(CCCOC1=CC=C(C(=O)OCC)C=C1)(F)F
Name
Quantity
0.11 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a clear solution
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure and to the residue
ADDITION
Type
ADDITION
Details
was added water (30 ml)
EXTRACTION
Type
EXTRACTION
Details
This was extracted with DCM (30 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(CCCOC1=CC=C(C(=O)O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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